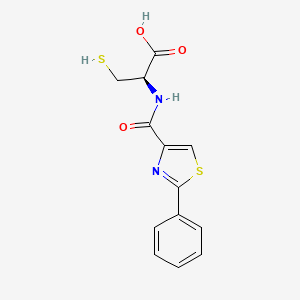
1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is an organic compound characterized by the presence of a methoxy group, a nitro group, and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene typically involves the reaction of 3-nitrobenzyl bromide with 5-methoxypent-1-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1-(5-Methoxypent-1-YN-1-YL)-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The nitro group may interact with enzymes, inhibiting their activity.
DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.
Cell Signaling: The alkyne group may participate in cell signaling pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the nitro group.
(4-hydroxy-5-methoxypent-1-yn-1-yl)trimethylsilane: Similar alkyne and methoxy groups but with different substituents.
Uniqueness: 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is unique due to the presence of both a nitro group and an alkyne group, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
803730-24-7 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-(5-methoxypent-1-ynyl)-3-nitrobenzene |
InChI |
InChI=1S/C12H13NO3/c1-16-9-4-2-3-6-11-7-5-8-12(10-11)13(14)15/h5,7-8,10H,2,4,9H2,1H3 |
Clé InChI |
OQZCFCOWRPJKKG-UHFFFAOYSA-N |
SMILES canonique |
COCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
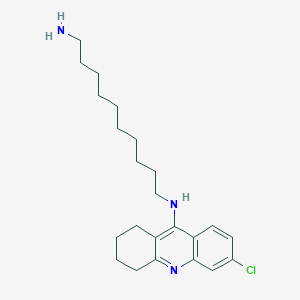
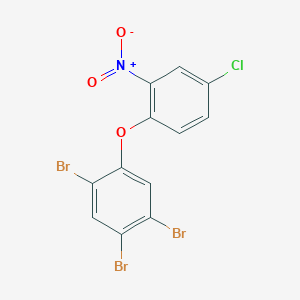
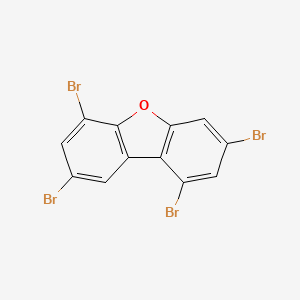
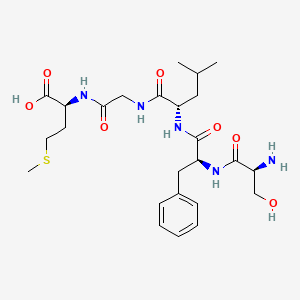

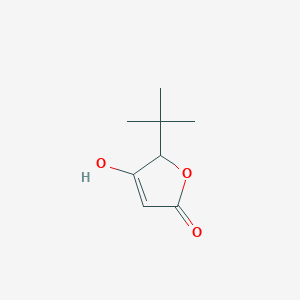
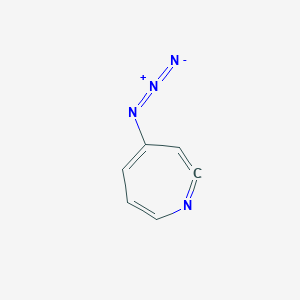
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)

![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)


